molecular formula C30H44O5 B1180440 Fupenzic acid CAS No. 119725-20-1

Fupenzic acid

Cat. No.: B1180440
CAS No.: 119725-20-1
M. Wt: 484.7 g/mol
InChI Key:
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Description

Fupenzic acid, also known as 2-(4-hydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C30H44O5. It is a white crystalline powder that is soluble in alcohol and ether, but only slightly soluble in water. This compound is known for its stability at room temperature and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fupenzic acid can be synthesized through the reaction of 4-hydroxyacetophenone with acetone in the presence of a base catalyst. The reaction typically involves the following steps:

    Condensation Reaction: 4-hydroxyacetophenone reacts with acetone in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: Ensuring the purity of 4-hydroxyacetophenone and acetone.

    Reaction Setup: Conducting the reaction in large reactors with controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fupenzic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

Fupenzic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Fupenzic acid exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and proteins involved in oxidative stress and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative damage and inflammation.

Comparison with Similar Compounds

Fupenzic acid is similar to other phenylpropanoic acids such as ellagic acid and salicylic acid. it is unique in its specific molecular structure and the presence of a hydroxyl group on the phenyl ring. This structural uniqueness contributes to its distinct chemical properties and biological activities.

List of Similar Compounds

    Ellagic Acid: Known for its antioxidant properties.

    Salicylic Acid: Widely used in skincare products for its anti-inflammatory effects.

    Ursolic Acid: A triterpenoid with potential anticancer properties.

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTPULGTIHBJRT-BBRBLNSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248335
Record name 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119725-20-1
Record name 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119725-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known sources of Fupenzic acid?

A1: this compound has been isolated from a variety of plant sources, including:

  • Roots: Rosa cymosa Tratt [, ], Rubus parvifolius [], Rubus irenaeus Focke []
  • Calyx: Fragaria ananassa (Strawberry) []
  • Root Bark: Actinidia chinensis []
  • Stems and Leaves: Psychotria serpens []

Q2: What are the reported biological activities of this compound?

A2: this compound has shown promising activities in laboratory settings:

  • Inhibitory Effects on Melanogenesis: In B16-F10 mouse melanoma cells, this compound significantly reduced intracellular and secreted melanin content, suggesting potential as a skin-whitening agent. []
  • Antiphytoviral Activity: While not the most potent compound identified, this compound contributed to the overall antiviral activity of Actinidia chinensis root bark extract against plant viruses. []
  • Tumor Therapy: A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound has been explored for tumor therapy. []

Q3: What other triterpenoids are often found alongside this compound in plant extracts?

A3: this compound frequently appears with other triterpenoids, including:

  • Pomolic acid [, , , ]
  • Ursolic acid [, ]
  • Euscaphic acid [, , , , ]
  • Maslinic acid []
  • Tomentic acid []
  • Corosolic acid []
  • Myrianthic acid []
  • Cecropiacic acid []

Q4: Are there any potential applications of this compound in the development of anti-cancer therapies?

A4: Preliminary research suggests that this compound may hold promise in anti-cancer applications:

  • Heat-Induced Gel for Tumor Therapy: A novel, nonreversible heat-induced low-molecular-weight gel utilizing self-assembled this compound has been investigated for targeted tumor therapy. []

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